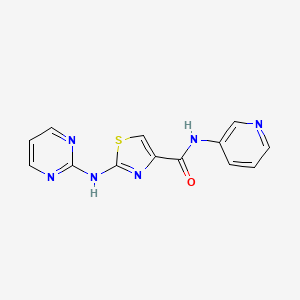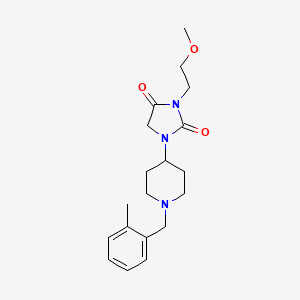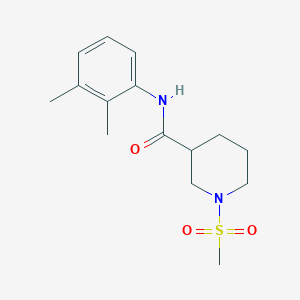
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, also known as PPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole derivatives and has been shown to exhibit promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
作用機序
The mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is not fully understood. However, it has been proposed that N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide exerts its biological activities by targeting various cellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and HDAC6, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the replication of the hepatitis C virus. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been shown to modulate the expression of certain genes involved in cancer progression and immune response.
実験室実験の利点と制限
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide also has some limitations. It is not very water-soluble, which can limit its use in certain experiments. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
There are several future directions for the research on N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide. First, further studies are needed to elucidate the mechanism of action of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide and its targets in various cellular signaling pathways. Second, more studies are needed to evaluate the safety and efficacy of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide in animal models and clinical trials. Third, the potential of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide as a therapeutic agent for various diseases, including cancer, inflammation, and viral infections, should be explored further. Fourth, the development of more water-soluble derivatives of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could expand its use in various experiments. Finally, the use of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide as a tool for chemical biology research, such as chemical genetics and target identification, should be investigated further.
Conclusion
In conclusion, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a synthetic compound that exhibits promising biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. The synthesis method of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-amino-pyrimidine-4-carboxylic acid with thionyl chloride, followed by the addition of 3-aminopyridine and 2-mercaptobenzothiazole. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide could lead to the development of novel therapeutic agents for various diseases.
合成法
The synthesis of N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide involves the reaction of 2-amino-pyrimidine-4-carboxylic acid with thionyl chloride, followed by the addition of 3-aminopyridine and 2-mercaptobenzothiazole. The resulting compound is then purified by column chromatography to obtain N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide in high yield and purity.
科学的研究の応用
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. Moreover, N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide has been reported to exhibit anti-viral properties by inhibiting the replication of the hepatitis C virus.
特性
IUPAC Name |
N-pyridin-3-yl-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6OS/c20-11(17-9-3-1-4-14-7-9)10-8-21-13(18-10)19-12-15-5-2-6-16-12/h1-8H,(H,17,20)(H,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOATEGEYLBYFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((4-fluorophenyl)thio)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2874915.png)

![(E)-4-(Dimethylamino)-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]but-2-enamide](/img/structure/B2874919.png)

![5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine](/img/structure/B2874921.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2874922.png)

![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2874927.png)
![(2Z)-3-(4-hydroxyphenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2874929.png)
![1,7-dimethyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2874931.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2874932.png)